molecular formula C7H5BrClF B1273176 3-Bromo-2-chloro-6-fluorotoluene CAS No. 203302-92-5

3-Bromo-2-chloro-6-fluorotoluene

Cat. No.: B1273176
CAS No.: 203302-92-5
M. Wt: 223.47 g/mol
InChI Key: VHQALVHKNXDJRY-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-6-fluorotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-chloro-6-fluorotoluene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-6-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorotoluene depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. The presence of halogen atoms makes it a versatile compound for introducing different functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-bromo-6-fluorotoluene
  • 3-Bromo-2-fluorotoluene
  • 2-Chloro-6-fluorotoluene

Uniqueness

3-Bromo-2-chloro-6-fluorotoluene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields .

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQALVHKNXDJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371217
Record name 3-Bromo-2-chloro-6-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-92-5
Record name 1-Bromo-2-chloro-4-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-6-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-6-fluorotoluene (5.00 g, 34.6 mmol) and iron (0.1 g, 0.17 mmol) was stirred in a 100 mL flask. Bromine (6.08 g, 38.1 mmol) was added slowly in 3 portions with 1 min between each addition. The reaction was stirred for additional 15 min. Then dichloromethane (50 ml) was added, the reaction mixture transferred to a separation funnel and washed with a sodium thiosulphate solution (10%, 30 mL) until it had turned colorless. The layers were separated and the organic layer was washed with sat. sodium hydrogen carbonate (30 mL), dried and evaporated to give the title compound as a colorless oil (7.57 g, 98%) containing 15% 3-bromo-5-chloro-2-fluorotoluene (calc. by 1H-NMR). The compound was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98%

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